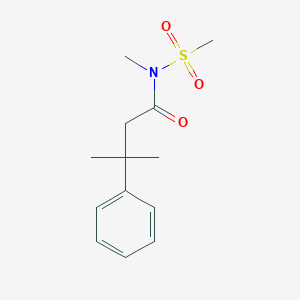![molecular formula C15H15FN2O2 B7583838 3-[2-Fluoro-5-(furan-2-yl)anilino]-1-methylpyrrolidin-2-one](/img/structure/B7583838.png)
3-[2-Fluoro-5-(furan-2-yl)anilino]-1-methylpyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-Fluoro-5-(furan-2-yl)anilino]-1-methylpyrrolidin-2-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound belongs to the class of pyrrolidin-2-one derivatives, which are known for their diverse biological activities.
Applications De Recherche Scientifique
3-[2-Fluoro-5-(furan-2-yl)anilino]-1-methylpyrrolidin-2-one has been found to have several potential applications in the field of medicine. It has been studied for its anti-inflammatory, anti-cancer, and anti-viral properties. The compound has also been investigated for its potential use as a diagnostic tool for certain diseases.
Mécanisme D'action
The mechanism of action of 3-[2-Fluoro-5-(furan-2-yl)anilino]-1-methylpyrrolidin-2-one is not fully understood. However, it is believed to exert its biological effects by interacting with specific molecular targets in the body. Studies have suggested that the compound may inhibit certain enzymes and signaling pathways that are involved in the development and progression of diseases.
Biochemical and Physiological Effects:
Studies have shown that 3-[2-Fluoro-5-(furan-2-yl)anilino]-1-methylpyrrolidin-2-one has several biochemical and physiological effects. It has been found to reduce inflammation, inhibit tumor growth, and suppress viral replication. The compound has also been shown to modulate the immune system and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-[2-Fluoro-5-(furan-2-yl)anilino]-1-methylpyrrolidin-2-one is its high purity and stability, which makes it suitable for use in scientific research. The compound is also relatively easy to synthesize and can be produced in large quantities. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that high doses of the compound can cause adverse effects on the liver and kidneys.
Orientations Futures
There are several future directions for the study of 3-[2-Fluoro-5-(furan-2-yl)anilino]-1-methylpyrrolidin-2-one. One area of research is the development of new therapeutic agents based on the compound's anti-inflammatory and anti-cancer properties. Another direction is the investigation of the compound's potential use as a diagnostic tool for certain diseases. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential toxicity in humans.
Conclusion:
In conclusion, 3-[2-Fluoro-5-(furan-2-yl)anilino]-1-methylpyrrolidin-2-one is a chemical compound with potential applications in the field of medicine. Its anti-inflammatory, anti-cancer, and anti-viral properties make it a promising candidate for the development of new therapeutic agents. However, further research is needed to fully understand the compound's mechanism of action and potential toxicity.
Méthodes De Synthèse
The synthesis of 3-[2-Fluoro-5-(furan-2-yl)anilino]-1-methylpyrrolidin-2-one involves the reaction between 2-fluoro-5-(furan-2-yl)aniline and 1-methylpyrrolidin-2-one in the presence of a suitable catalyst. The reaction is carried out under mild conditions and yields a high purity product. This synthesis method has been optimized to produce large quantities of the compound for scientific research purposes.
Propriétés
IUPAC Name |
3-[2-fluoro-5-(furan-2-yl)anilino]-1-methylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O2/c1-18-7-6-12(15(18)19)17-13-9-10(4-5-11(13)16)14-3-2-8-20-14/h2-5,8-9,12,17H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQHLADWTPIXUHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1=O)NC2=C(C=CC(=C2)C3=CC=CO3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2,3,4a,5,6,7,8,8a-Octahydrobenzo[b][1,4]oxazin-4-yl-(6-methoxypyridin-2-yl)methanone](/img/structure/B7583816.png)


![4-[[(2-methyl-3-phenylimidazol-4-yl)methylamino]methyl]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B7583834.png)
![N-[3-(dimethylcarbamoyl)-4-methylphenyl]pyrrolidine-1-carboxamide](/img/structure/B7583835.png)
![4-(1,2-Dimethylimidazol-4-yl)sulfonyl-1-thia-4-azaspiro[5.5]undecane](/img/structure/B7583841.png)
![N-[1-(3-chlorophenyl)pyrrolidin-3-yl]methanesulfonamide](/img/structure/B7583850.png)